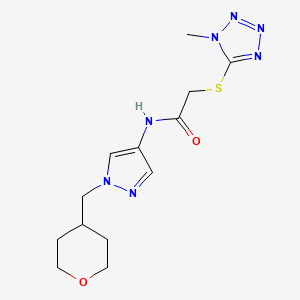

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N7O2S/c1-19-13(16-17-18-19)23-9-12(21)15-11-6-14-20(8-11)7-10-2-4-22-5-3-10/h6,8,10H,2-5,7,9H2,1H3,(H,15,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUHTKGXJXKLFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NC2=CN(N=C2)CC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide is an interesting molecule in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological properties, supported by data tables and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with various electrophiles under optimized conditions. For example, the use of CeCl3 as a promoter has been shown to enhance yields significantly in the synthesis of related tetrazole derivatives . Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing tetrazole and thiazole moieties exhibit significant antimicrobial properties. For instance, a related tetrazole derivative showed effective inhibition against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) as low as 31.25 µg/mL . The presence of the tetrazole ring is crucial for this activity, likely due to its ability to interact with bacterial enzymes.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide | TBD | Antimicrobial |

| Related Tetrazole Derivative | 31.25 | Antimicrobial |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Notably, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, a study reported that certain pyrazole derivatives exhibited IC50 values below 10 µM against various cancer cell lines, suggesting potent anticancer activity . The mechanism is thought to involve apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Pyrazole Derivative A | <10 | U251 (Glioblastoma) |

| Pyrazole Derivative B | <10 | WM793 (Melanoma) |

The biological activity of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide can be attributed to its ability to interact with various biological targets. The tetrazole moiety is known to mimic carboxylic acids, allowing it to bind effectively to enzymes involved in metabolic pathways . Additionally, the thioether linkage may enhance lipophilicity, improving cellular uptake.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A compound structurally related to the target molecule showed significant reduction in tumor size in xenograft models when administered at doses corresponding to its IC50 values.

- Case Study 2 : In vitro studies demonstrated that a similar pyrazole derivative induced apoptosis in human cancer cell lines through caspase activation pathways.

Chemical Reactions Analysis

Reactivity of the Tetrazole Moiety

The 1-methyl-1H-tetrazole-5-yl group is a nitrogen-rich heterocycle known for metabolic stability and participation in cycloaddition reactions. Key reactions include:

-

Example : Under basic conditions, tetrazole derivatives undergo nucleophilic substitution at the sulfur atom, enabling thioether bond cleavage or functionalization.

Thioether Linkage Reactivity

The (tetrazol-5-yl)thio group (-S-) exhibits redox sensitivity and nucleophilic substitution potential:

-

Note : The thioether’s stability under physiological conditions makes it valuable in prodrug design .

Pyrazole Core Transformations

The 1H-pyrazol-4-yl group participates in electrophilic substitution and cross-coupling reactions:

-

Example : The pyrazole’s NH group can undergo acylation or sulfonation to enhance solubility or binding affinity .

Acetamide Group Reactivity

The N-acetamide group is prone to hydrolysis and condensation:

Tetrahydro-2H-pyran Interactions

The tetrahydropyran (THP) ring influences steric and electronic properties:

Biological Activity and Reaction Implications

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving coupling of tetrazole-thiol derivatives with pyrazole-acetamide precursors. Key steps include:

- Thioether linkage formation : Use of sulfurizing agents (e.g., NaSH) under inert atmospheres .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while temperature control (60–80°C) minimizes side products .

- Catalytic systems : Copper(I) iodide or Pd-based catalysts improve coupling yields for heterocyclic intermediates .

Validation via HPLC purity checks (>95%) and elemental analysis (C, H, N, S) is critical .

Q. What spectroscopic techniques are most effective for structural validation?

Methodological Answer:

- 1H/13C NMR : Assign peaks for tetrazole (δ 2.5–3.0 ppm, CH3) and pyran (δ 3.5–4.0 ppm, OCH2) moieties .

- IR spectroscopy : Confirm thioamide (C=S stretch, ~650 cm⁻¹) and acetamide (N-H bend, ~1550 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. How can researchers assess its preliminary biological activity?

Methodological Answer:

- In vitro enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates .

- Cellular viability assays : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT protocol .

- Docking studies : Use AutoDock Vina to predict binding affinities to active sites (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can contradictory spectral or bioactivity data be resolved?

Methodological Answer:

- Data triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Crystallography : If single crystals form, X-ray diffraction provides definitive stereochemical confirmation .

- Bioassay replication : Test activity under varied conditions (pH, temperature) to identify false negatives/positives .

Q. What strategies optimize derivatization for enhanced pharmacological properties?

Methodological Answer:

- Heterocyclic substitutions : Introduce electron-withdrawing groups (F, Cl) at pyrazole or tetrazole positions to modulate lipophilicity .

- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages for improved bioavailability .

- Structure-activity relationship (SAR) : Use combinatorial libraries to test substituent effects on IC50 values .

Q. How can computational methods guide experimental design?

Methodological Answer:

- Quantum chemical calculations : Predict reaction pathways (e.g., transition states) using Gaussian09 at B3LYP/6-31G* level .

- Machine learning : Train models on existing reaction data (yield, solvent polarity) to predict optimal conditions .

- Molecular dynamics (MD) : Simulate target binding stability over 100 ns trajectories to prioritize analogs .

Q. What experimental controls are essential for solvent effect studies?

Methodological Answer:

- Dielectric constant variation : Compare DMSO (ε=47) vs. THF (ε=7.5) to assess polarity impacts on reaction kinetics .

- Degassing protocols : Eliminate O2 in solvents (via N2 bubbling) to prevent oxidation of thiol intermediates .

- Blank reactions : Run parallel reactions without catalysts to quantify background degradation .

Q. How can pharmacokinetic challenges (e.g., metabolic stability) be addressed?

Methodological Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., tetrazole cleavage) .

- Cytochrome P450 inhibition : Test CYP3A4/2D6 interactions via fluorescent probes .

- Stabilization strategies : Replace labile groups (e.g., methyl tetrazole) with bioisosteres (e.g., triazole) .

Q. What statistical methods improve experimental reproducibility?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs (e.g., 2^k) to optimize variables (catalyst loading, temperature) .

- ANOVA analysis : Quantify significance of solvent choice on yield variability .

- Error propagation models : Calculate confidence intervals for bioactivity IC50 values .

Q. How can researchers integrate green chemistry principles into synthesis?

Methodological Answer:

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalyst recycling : Immobilize Pd on magnetic nanoparticles for easy recovery .

- Waste minimization : Employ flow chemistry to reduce reagent volumes by 50–70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.